molecular formula C7H14ClNO B1456394 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 100368-29-4

3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride

Numéro de catalogue: B1456394
Numéro CAS: 100368-29-4
Poids moléculaire: 163.64 g/mol
Clé InChI: CNFLTPZHQBRTRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Properties 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (CAS: 100368-29-4) is a bicyclic compound with a molecular formula of C₇H₁₃ClNO and a molecular weight of 163.64 g/mol . Its structure consists of a bicyclo[3.3.1]nonane scaffold, where the oxygen atom occupies the 3-position (3-Oxa) and the nitrogen atom is at the 9-position (9-aza). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Propriétés

IUPAC Name

3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-4-9-5-7(3-1)8-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFLTPZHQBRTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735492
Record name 3-Oxa-9-azabicyclo[3.3.1]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100368-29-4
Record name 3-Oxa-9-azabicyclo[3.3.1]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthesis via Cyclization of Cyclic Amines and α,β-Unsaturated Carboxylic Acids

One common synthetic strategy involves reacting cyclic amines with α,β-unsaturated carboxylic acids to form the bicyclic framework. This method typically proceeds in two stages:

  • Formation of the bicyclic core:
    The cyclic amine nucleophilically attacks the α,β-unsaturated acid or its derivative, leading to cyclization and formation of the bicyclic scaffold containing both nitrogen and oxygen atoms.

  • Salt formation:
    The bicyclic base is then treated with hydrochloric acid to yield the hydrochloride salt, which is more stable and easier to handle.

Reaction conditions:

  • Solvents such as ethanol or toluene are used.
  • Heating is often required to promote cyclization, typically under reflux conditions.
  • The reaction temperature and duration are optimized to maximize yield and purity.

This method is noted for its relatively straightforward approach and use of readily available starting materials.

Catalytic Reduction of Bicyclic Ketone Intermediates

Another approach involves the preparation of bicyclic ketone derivatives, such as 9-azabicyclo[3.3.1]nonan-3-one, followed by catalytic hydrogenation to reduce the ketone to the corresponding alcohol or amine derivatives.

  • Catalysts: Ruthenium complexes have been employed effectively to catalyze the hydrogenation step, offering high selectivity and cost efficiency.
  • Reaction conditions: Hydrogen gas under controlled pressure and temperature, often at mild conditions to avoid over-reduction or side reactions.
  • Outcome: This step yields bicyclic alcohols or amines that can be further converted to the hydrochloride salt.

This method is advantageous for producing high-purity intermediates and is scalable for industrial applications.

Multi-Step Synthetic Routes Involving Benzyl-Protected Intermediates

A more elaborate synthetic route reported involves:

  • Preparation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as an intermediate.
  • Reduction to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
  • Further transformations including deprotection and ring modifications to reach the target compound.

This route is detailed in organic synthesis literature and involves careful control of reaction parameters such as temperature, pH, and purification steps including chromatography and crystallization.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages References
Cyclization of cyclic amines and α,β-unsaturated acids Cyclic amines, α,β-unsaturated carboxylic acids Hydrochloric acid (for salt formation) Heating in ethanol/toluene, reflux Simple, uses readily available materials
Catalytic hydrogenation of bicyclic ketones 9-azabicyclo[3.3.1]nonan-3-one derivatives Ruthenium complex catalyst, H2 gas Mild temperature and pressure High selectivity, scalable
Multi-step benzyl-protected synthesis Benzylamine derivatives, ketones Various reducing agents, chromatographic purification Controlled temperature, multiple steps High purity, detailed control

Research Findings and Analysis

  • The ruthenium-catalyzed hydrogenation method provides a cost-effective and efficient route to bicyclic alcohol intermediates, which are crucial for the synthesis of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. This method minimizes by-products and allows for easier downstream processing.

  • Cyclization methods using cyclic amines and α,β-unsaturated acids have been demonstrated to yield the bicyclic scaffold in good yields with straightforward reaction conditions, making this approach attractive for medicinal chemistry applications where rapid synthesis is required.

  • Multi-step synthetic routes involving benzyl-protected intermediates, although more complex, offer excellent control over stereochemistry and purity, which is critical for pharmaceutical applications. These methods often require careful purification and characterization steps but result in highly defined products.

Analyse Des Réactions Chimiques

Types of Reactions

3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Pharmacological Applications

1. Monoamine Reuptake Inhibition

The primary application of 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride lies in its role as a monoamine reuptake inhibitor. This class of compounds is significant in the treatment of various psychiatric disorders, including:

  • Depression
  • Anxiety Disorders
  • Obsessive-Compulsive Disorder
  • Panic Disorders

Monoamine reuptake inhibitors function by preventing the reabsorption of neurotransmitters such as serotonin, norepinephrine, and dopamine, thus enhancing their availability in the synaptic cleft and improving mood and emotional regulation. The compound's derivatives have shown promise in developing new antidepressants with potentially fewer side effects compared to older tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs) .

2. Anticancer Potential

Recent studies have also indicated that derivatives of this compound may possess anticancer properties. Research has highlighted its potential as a chemical probe for inhibiting B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) .

Case Studies

Several case studies have investigated the efficacy and safety profile of this compound:

StudyObjectiveFindings
In Vivo Efficacy in Lymphoma Models Assess anticancer potentialDemonstrated modest efficacy in lymphoma xenograft models when dosed orally, indicating potential for further optimization .
Pharmacokinetic Profiling Evaluate bioavailabilityShowed moderate bioavailability with increased half-life and reduced clearance rates, suggesting sustained therapeutic effects .
Cellular Activity Variability Investigate derivative potencyVariations in cellular potency were observed across different derivatives, highlighting the need for structural optimization to enhance efficacy .

Mécanisme D'action

The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The bicyclo[3.3.1]nonane scaffold is a versatile framework for drug discovery. Below is a comparison of 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride with structurally related compounds, focusing on substitutions, synthesis, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Key Activities/Applications References
3-Oxa-9-azabicyclo[3.3.1]nonane HCl 3-Oxa, 9-aza, HCl salt C₇H₁₃ClNO Insecticidal, synthetic intermediate
9-Selenabicyclo[3.3.1]nonane derivatives 3-Oxa replaced with selenium (3-Se) Varies High GPx mimetic activity; metabolic correction in vaccination
3-Thia-7-azabicyclo[3.3.1]nonane 3-Sulfur (3-Thia), 7-aza C₈H₁₄ClNO₂S Antiarrhythmic (suppresses ventricular tachycardia)
3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Dual nitrogen at 3,7-positions C₇H₁₄N₂ Anticancer (modulates PA metabolism)
3-Oxa-7-azabicyclo[3.3.1]nonane HCl 7-aza, 3-oxa, HCl salt C₈H₁₄ClNO₃ Protein degrader building blocks

Key Observations

Heteroatom Substitutions

  • Selenium vs. Sulfur : Replacing oxygen with selenium (e.g., 9-selenabicyclo derivatives) increases anchimeric assistance by >2 orders of magnitude compared to sulfur or nitrogen analogs, enhancing reactivity in nucleophilic substitutions . Selenium derivatives also exhibit potent glutathione peroxidase (GPx) mimetic activity, making them candidates for reducing oxidative stress during vaccination .
  • Sulfur (Thia) Analogs : 3-Thia-7-azabicyclo derivatives demonstrate antiarrhythmic efficacy, suppressing ventricular tachycardia in animal models at 3–6 mg/kg doses .

Pharmacological Activities

  • Bispidine Derivatives : 3,7-Diazabicyclo compounds (bispidines) modulate polyamine (PA) metabolism, showing cytotoxic effects against cancer cells .
  • Insecticidal Applications : 9-aza-3-oxabicyclo derivatives are patented as insecticides, highlighting the scaffold’s utility in agrochemical research .

Synthetic Methodologies Mannich Reactions: Used to synthesize bicyclo[3.3.1]nonane diones, enabling access to polysubstituted derivatives . Click Chemistry: Selenium and sulfur analogs are synthesized via efficient click reactions, yielding high-purity intermediates for drug development .

Activité Biologique

3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with both nitrogen and oxygen atoms incorporated into its framework. This unique arrangement contributes to its reactivity and interaction with biological systems.

Chemical Formula: C₉H₁₄ClN₃O

Molecular Weight: 201.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes:

  • Orexin Receptor Antagonism: Research indicates that this compound acts as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are involved in regulating wakefulness, appetite, and energy homeostasis. This antagonistic action has implications for treating disorders such as insomnia and obesity .
  • Neurotransmitter Modulation: The compound has been shown to influence neurotransmitter systems, potentially exhibiting antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antidepressant Activity: In studies involving chronic administration in mouse models, the compound demonstrated significant antidepressant-like effects .
  • Impact on Orexin A Activation: It attenuates the natural activation induced by orexin A in fasted rats exposed to food odors, suggesting a role in appetite regulation .
  • Nicotine Self-Administration: The compound showed pharmacological activity in rat models of nicotine self-administration, indicating potential applications in addiction treatment .

Toxicological Profile

The compound has been associated with skin irritation and serious eye damage upon exposure, necessitating caution during handling .

Case Studies and Research Findings

Several studies have elucidated the biological activity of this compound:

StudyFindings
Nollet et al., 2011Demonstrated antidepressant-like activity in mice .
Prud'Neill et al., 2009Showed attenuation of orexin A activation in rats .
LeSage et al., 2010Highlighted effects on nicotine self-administration behavior .
PMC10150366Investigated the compound's role as a BCL6 inhibitor with potential anticancer properties .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions between suitable precursors under controlled conditions, often utilizing strong acids like hydrochloric acid to form the hydrochloride salt .

Research Applications

This compound serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules with potential therapeutic applications. Its role as an orexin receptor antagonist positions it as a candidate for developing treatments for sleep disorders, anxiety disorders, and mood disorders .

Q & A

Basic: What are the validated synthetic routes for 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:
The compound is synthesized via bicyclic scaffold formation through [3.3.1] ring closure, often starting from azabicyclo precursors. Key steps include:

  • Reductive amination to introduce the oxa-aza framework, as seen in analogs like 9-methyl-3-selena-7-azabicyclo derivatives .
  • Epoxide ring-opening strategies, which minimize side reactions by controlling stereochemistry .
  • Optimization : Adjusting solvent polarity (e.g., THF vs. DCM) and reaction temperature (e.g., −78°C for LiAlH₄ reductions) improves yield. Purity (>95%) is achievable via recrystallization in ethanol/water mixtures .

Basic: Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to quantify purity (>97% threshold) .
  • NMR : ¹H/¹³C spectra confirm bicyclic geometry; exo/endo proton coupling constants (e.g., J = 5 Hz for exo protons) validate stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., m/z 163.65 for C₇H₁₄ClNO) and fragmentation pathways (e.g., loss of HCl) .

Advanced: How do stereochemical configurations influence the pharmacological activity of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives?

Methodological Answer:

  • Exo vs. Endo Isomers : Exo-substituted derivatives exhibit higher binding affinity to targets like orexin receptors due to spatial alignment with hydrophobic pockets .
  • Case Study : 7-Benzyl-3-selena-7-azabicyclo analogs show antiarrhythmic activity only in the endo configuration, confirmed by X-ray crystallography .
  • Experimental Design : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, followed by in vitro assays (e.g., radioligand binding) to correlate stereochemistry with activity .

Advanced: What methodologies resolve contradictions in reported biological activities of 3-Oxa-9-azabicyclo[3.3.1]nonane analogs?

Methodological Answer:
Contradictions arise from:

  • Impurity Artifacts : Trace solvents (e.g., DMF) in synthesis can inhibit enzyme activity. Validate via GC-MS headspace analysis .
  • Assay Variability : Standardize cell-based assays (e.g., use HEK293 cells with stable orexin receptor expression) to compare results across studies .
  • Structural Confirmation : Re-evaluate disputed compounds via X-ray diffraction, as done for 9-oxabicyclo[3.3.1]nonane derivatives to confirm regioisomer assignments .

Advanced: How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations : Model transition states for ring-opening reactions (e.g., epoxide → aziridine) to predict regioselectivity .
  • MD Simulations : Simulate ligand-receptor binding (e.g., dopamine transporter interactions) to prioritize derivatives for synthesis .
  • Case Study : The stability of episulfonium ion intermediates in 9-thiabicyclo analogs was computationally validated, explaining reduced rearrangement rates .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Store at −20°C in amber vials under argon to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture uptake .
  • Degradation Signs : Discoloration (yellowing) indicates oxidation; monitor via UV-Vis (λ = 270 nm for degradation products) .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How does the introduction of heteroatoms (e.g., selenium, oxygen) alter the physicochemical properties of azabicyclo scaffolds?

Methodological Answer:

  • Polarity : Replacing nitrogen with oxygen increases logP (e.g., 9-oxabicyclo derivatives have logP = 1.2 vs. 0.8 for azabicyclo) .
  • Electron Density : Selenium incorporation (e.g., 3-selena-7-azabicyclo) enhances electrophilicity, accelerating nucleophilic ring-opening reactions .
  • Experimental Validation : Compare solubility profiles (e.g., shake-flask method) and redox stability (cyclic voltammetry) across analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride
Reactant of Route 2
3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.